molecular formula C11H8ClFN2O2 B2409721 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 926190-52-5

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2409721
CAS No.: 926190-52-5
M. Wt: 254.65
InChI Key: HFVCCRIZAJWJSW-UHFFFAOYSA-N
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Description

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-6-9(11(16)17)10(12)15(14-6)8-4-2-7(13)3-5-8/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVCCRIZAJWJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926190-52-5
Record name 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps One common method starts with the preparation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole, which is then chlorinated at the 5th positionThe reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Research

5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is utilized in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and pain management. Its structural features allow it to interact with biological targets effectively.

Case Study: Anti-inflammatory Activity
A study demonstrated that this compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The compound showed significant reduction in pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent .

Agricultural Chemistry

This compound is also employed in developing herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Case Study: Herbicide Development
Research indicated that formulations containing this compound exhibited strong herbicidal activity against several weed species, providing an effective solution for crop protection while maintaining ecological balance .

Material Science

The compound is being explored for its properties in creating advanced materials such as polymers and coatings. These materials can enhance durability and resistance to environmental factors.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate

Biochemical Studies

In biochemical research, 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is used to study enzyme inhibition and receptor binding. This aids researchers in understanding biological pathways and developing new therapeutic agents.

Case Study: Enzyme Inhibition
In vitro studies showed that this compound effectively inhibits specific kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, indicating its potential utility in cancer therapeutics .

Summary of Findings

The diverse applications of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid highlight its significance across various scientific disciplines:

  • Pharmaceuticals : Anti-inflammatory and pain management applications.
  • Agriculture : Development of effective herbicides and fungicides.
  • Materials Science : Creation of durable polymers and coatings.
  • Biochemistry : Insights into enzyme inhibition mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol
  • 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-nitrile

Uniqueness

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical properties and reactivity.

Biological Activity

5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, supported by various studies and data.

Chemical Profile

  • Molecular Formula : C12_{12}H10_{10}ClFN2_2O2_2
  • Molecular Weight : 268.68 g/mol
  • CAS Number : 882238-93-9
  • Structure : The compound features a pyrazole ring substituted with a chloro and a fluorophenyl group, contributing to its biological activity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. In vitro assays have demonstrated significant inhibition of pro-inflammatory mediators.

CompoundIC50_{50} (µg/mL)Reference
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid60.56
Standard (Diclofenac Sodium)54.65

The compound exhibited comparable efficacy to diclofenac sodium, a well-known anti-inflammatory drug, indicating its potential as an anti-inflammatory agent.

2. Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cell LineIC50_{50} (µM)Mechanism of ActionReference
MCF73.79Apoptosis induction
NCI-H46012.50Cell cycle arrest
A54926.00Inhibition of growth

In particular, the compound has been shown to induce apoptosis in MCF7 breast cancer cells, with an IC50_{50} value of 3.79 µM, suggesting it could be a candidate for further development in cancer therapeutics.

Study on Anticancer Effects

A study conducted by Wei et al. examined the effects of various pyrazole derivatives on A549 lung cancer cells. The findings indicated that compounds similar to 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid significantly inhibited cell growth with an IC50_{50} value of approximately 26 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation .

Anti-inflammatory Study

In another investigation, various pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results showed that derivatives similar to the target compound displayed high selectivity and potency against these enzymes, with IC50_{50} values significantly lower than traditional NSAIDs .

Q & A

Q. What are the established synthetic routes for 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?

A common method involves condensation of substituted hydrazines with β-keto esters. For example, 2,4-dichlorophenylhydrazine hydrochloride reacts with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene, followed by acid-catalyzed cyclization and hydrolysis. Post-synthesis, crystallization from acetic acid yields pure product (yield: ~50%) . Key steps:

  • Cyclization : Reflux with p-toluenesulfonic acid to form the pyrazole core.
  • Hydrolysis : KOH/MeOH followed by acidification to isolate the carboxylic acid.

Q. How is the compound characterized for structural confirmation?

  • X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters (a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°). Intramolecular O–H⋯O hydrogen bonds stabilize the structure .
  • Spectroscopy : IR confirms carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and pyrazole ring (C–N stretches ~1500 cm⁻¹).

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence the crystal packing of this compound?

The asymmetric unit contains two molecules stabilized by:

  • Intramolecular O–H⋯O bonds (1.85–1.89 Å).
  • Intermolecular π-π interactions between pyrazole and fluorophenyl rings (centroid distances: 3.835–3.859 Å) .
  • C–H⋯π contacts between methyl groups and aromatic rings (3.2–3.4 Å).
    These interactions guide supramolecular assembly, impacting solubility and solid-state reactivity.

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) by aligning the carboxylic acid group with active-site residues.
  • MD simulations : Predict solubility in solvents (e.g., DMSO, water) using OPLS-AA force fields .

Q. How can contradictory crystallographic data (e.g., bond angles, torsional strains) be resolved during refinement?

  • Use SHELXL for least-squares refinement, applying restraints for disordered atoms.
  • Validate hydrogen bonding with SHELXPRO by comparing R factors (target: <0.08) and electron density maps .
  • Example: Torsional angles in the pyrazole ring (e.g., N–C–C–Cl) should align with theoretical values (±5° deviation) .

Methodological Challenges

Q. How to optimize reaction conditions for higher yields in large-scale synthesis?

  • Temperature control : Maintain 333 K during hydrolysis to prevent decarboxylation.
  • Solvent selection : Replace toluene with DMF to enhance cyclization kinetics.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for faster ring closure .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Identify melting points (~150–160°C) and thermal decomposition profiles.
  • Solid-state NMR : Resolve chemical shifts for methyl and carboxylic protons .

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